molecular formula C18H15ClF3N3OS B2522416 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one CAS No. 2067643-77-8

5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one

Cat. No. B2522416
CAS RN: 2067643-77-8
M. Wt: 413.84
InChI Key: GGCMFGWMWZQALR-ZSOIEALJSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a chloro group, a trifluoromethyl group, a piperidino group, a thiazolyl group, and an indolone group. Each of these groups contributes to the overall properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central indolone ring. The presence of the trifluoromethyl group could introduce steric hindrance and electronic effects that influence the molecule’s overall shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the molecule more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Molecular Structure and Crystallography

The intricate molecular structures of compounds similar to 5-Chloro-3-((Z)-{2-[4-(Trifluoromethyl)piperidino]-1,3-Thiazol-5-yl}methylidene)-1H-Indol-2-one, including trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, have been extensively studied. These studies reveal significant insights into the dihedral angles, distances between atoms, and the formation of sheets of molecules through C-H...O interactions, highlighting the importance of crystallography in understanding molecular interactions and stability (Li et al., 2005).

Anticancer Activity

Research has demonstrated the synthesis and evaluation of N-substituted indole derivatives, showcasing their potential in anticancer applications. Specifically, compounds synthesized from thiazolidine-2,4-dione derivatives have shown activity against human breast cancer cell lines, underlining the significant role of such compounds in the development of new anticancer agents (Kumar & Sharma, 2022).

Neuropharmacological Applications

Some 1-(4-fluorophenyl)-1H-indoles, substituted at the 3-position, have been synthesized and studied for their affinity towards dopamine D-2 and serotonin 5-HT2 receptors, indicating their potential as noncataleptogenic, centrally acting agents. These compounds provide valuable insights into the development of novel treatments for neurological disorders, offering a framework for further research into atypical neuroleptics (Perregaard et al., 1992).

Pharmaceutical Patent Insights

An exploration into the pharmaceutical market through patents reveals a vast array of azetidine, pyrrolidine, and piperidine derivatives. These compounds are targeted as selective 5-HT-1D receptor agonists for migraine treatment, showcasing the vast potential of such molecules in therapeutic applications with fewer side-effects (Habernickel, 2001).

Synthesis and Molecular Interactions

Studies on thiazolopyridines and related compounds reveal methodologies for synthesizing novel derivatives with potential antimicrobial and antifungal properties. These research efforts highlight the diverse applications of such compounds, ranging from agriculture to pharmaceuticals, by understanding their synthesis, structure, and biological activities (Lamphon et al., 2004; Volkova et al., 2020).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in areas like drug discovery, materials science, and more .

properties

IUPAC Name

(3Z)-5-chloro-3-[[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3OS/c19-11-1-2-15-13(7-11)14(16(26)24-15)8-12-9-23-17(27-12)25-5-3-10(4-6-25)18(20,21)22/h1-2,7-10H,3-6H2,(H,24,26)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCMFGWMWZQALR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(S2)C=C3C4=C(C=CC(=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(S2)/C=C\3/C4=C(C=CC(=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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